Anticancer activity: Quinoline sulfonamides may exhibit anticancer activity through various mechanisms, such as inhibition of topoisomerase II, inhibition of angiogenesis, or induction of apoptosis. [ [] ]
Antiparasitic activity: Some quinoline sulfonamides demonstrate antiparasitic activity by interfering with specific metabolic pathways or essential enzymes of the parasite. [ [] ]
Anti-inflammatory activity: Quinoline sulfonamides might exert anti-inflammatory effects by modulating the activity of pro-inflammatory mediators or signaling pathways. [ [] ]
Compound Description: SCH 351591 is a potent and highly selective type 4 phosphodiesterase (PDE4) inhibitor with oral bioactivity in several animal models of lung inflammation. It exhibits anti-inflammatory effects by inhibiting the production of cytokines in human blood mononuclear cells. In preclinical studies, SCH 351591 has demonstrated efficacy in attenuating allergen-induced eosinophilia and airway hyperreactivity in guinea pigs and blocking lung eosinophilia in cynomolgus monkeys. []
Relevance: This compound shares a core quinoline structure with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, both possessing an 8-methoxy substituent on the quinoline ring. While SCH 351591 features a carboxamide group at position 5 and a trifluoromethyl group at position 2, the target compound has a sulfonamide group at position 5 and a phenylethyl group at position 2. These differences highlight potential areas for SAR exploration within the quinoline class. []
Compound Description: This compound was synthesized via an adapted literature method from 9-chloro-2-methoxy-5-nitroacridine. Its molecular structure consists of a coplanar acridine ring system with a methoxy group at position 2 and a sulfonamide substituent at position 5. The tolyl-phenyl ring projects to one side of the acridine residue. The crystal structure is stabilized by π-π and C-H-π interactions. []
Relevance: Both this compound and 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide belong to the sulfonamide class, exhibiting a sulfonamide substituent linked to an aromatic system. While the target compound features a quinoline core with a methoxy group at position 8, this compound possesses an acridine core with a methoxy group at position 2. This structural comparison highlights the potential for exploring sulfonamides attached to various aromatic frameworks. []
Compound Description: This compound was obtained by reacting Gatifloxacin (HGat) with FeCl3 under specific conditions. It features a bicyclical quinoline ring system with a cyclopropyl group at position 1, a fluorine substituent at position 6, a methoxy group at position 8, and a carboxylic acid group at position 3. It also possesses a 3-methyl-1-piperazinyl group at position 7. The oxygen atom of the carboxylate group and the terminal nitrogen atom of the piperazine group are protonated. []
Compound Description: This compound is a newly discovered quinoline alkaloid isolated from the roots of Orixa japonica. It exhibited moderate antifungal activity. []
Relevance: This compound shares a quinoline core with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, both possessing a methoxy substituent on the quinoline ring, although at different positions. The target compound features a sulfonamide group at position 5 and a phenylethyl group at position 2, while this compound has a phenyl group at position 2 and a hydroxyl group at position 5. These similarities and differences within the quinoline class provide insights for potential SAR studies. []
8‐[(2H‐tetrazol‐5‐yl)methoxy]quinoline derivatives, their sugar hydrazones, and their N‐glycoside derivatives
Compound Description: These compounds are a series of newly synthesized quinoline derivatives designed as potential anticancer agents. Some of these compounds demonstrated inhibitory effects on the growth of MCF‐7 human breast cancer cells, with some showing comparable activity to cisplatin. []
Relevance: These compounds share a quinoline core with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide. They are specifically substituted at the 8-position of the quinoline with a (2H‐tetrazol‐5‐yl)methoxy group, while the target compound has a methoxy group at position 8. The diverse modifications at the 8-position highlight this region's potential for influencing biological activity within the quinoline class. []
Compound Description: This compound is characterized by a nearly planar quinoline ring system with a chlorine substituent at position 2 and a methyl group at position 8. It is linked to a 4-methoxyaniline group via a methylene bridge at position 3. The crystal structure exhibits zigzag layers connected by intermolecular N-H...N hydrogen bonds. []
Relevance: This compound and 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide share a core quinoline structure. The target compound features a methoxy group at position 8, a sulfonamide substituent at position 5, and a phenylethyl group at position 2. In contrast, this compound has a methyl group at position 8, a chlorine substituent at position 2, and a 4-methoxyaniline group linked via a methylene bridge at position 3. This structural comparison emphasizes the potential for exploring variations in substituents and linking groups on the quinoline scaffold. []
Compound Description: This quinoline derivative features a central oxadiazole fragment linked to a 3-methoxyphenyl group and connected to the 8-position of the quinoline ring system via a methoxy linker. The crystal structure reveals a close to coplanar arrangement of the aromatic groups. []
Relevance: This compound shares a core quinoline structure with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, both having a substituent at position 8 of the quinoline ring. While the target compound has a methoxy group at position 8, this compound possesses a more complex [3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy group at the same position. This difference highlights the potential for exploring different linker groups and heterocyclic moieties at position 8. []
Compound Description: This series of compounds was synthesized as potential therapeutic agents for various conditions including allergy, asthma, and cardiovascular diseases. The compounds feature a quinoline-2-il-methoxy group connected to a phenylacetic acid core. []
Relevance: Although not directly containing a sulfonamide group, these derivatives share a common structural motif with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide through the presence of a quinoline ring system and a methoxy linker. This structural similarity suggests the potential for exploring quinoline-containing compounds with varying core structures and biological activities. []
Tasquinimod (ABR-215050)
Compound Description: Tasquinimod is an orally active quinoline-3-carboxamide with anti-angiogenic and anti-tumor activity, currently in clinical trials for metastatic prostate cancer. The compound has demonstrated efficacy in inhibiting tumor growth in human and rodent models. Its mechanism of action involves the upregulation of thrombospondin-1 (TSP1) and the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), leading to reduced angiogenesis. []
Relevance: While structurally distinct, tasquinimod shares the quinoline core with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, highlighting the versatility of the quinoline scaffold for developing diverse pharmacological agents. Despite differences in substituents and their positions, both compounds exhibit biological activities related to cell growth and proliferation, suggesting a potential connection between structural features within the quinoline class and these biological effects. []
Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It emerged from a drug discovery program focused on identifying inhibitors of this critical enzyme in the HCV life cycle. RG7109 exhibits a 3,5,6,8-tetrasubstituted quinoline core, a 6-methoxy-2(1H)-pyridone headgroup, and a methanesulfonamide moiety. []
Relevance: This compound shares the quinoline core and sulfonamide moiety with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide. Both compounds have a methoxy substituent on the quinoline ring, although at different positions. The target compound features a phenylethyl group at position 2, while RG7109 has a more complex substituent at position 3, including a phenyl linker and a pyridone ring. This comparison emphasizes the potential for SAR exploration, focusing on modifications at the 2 and 3 positions of the quinoline ring to target different therapeutic areas. []
Compound Description: These compounds were designed as novel, small-molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors and anticancer agents. They feature a 2,2-dimethyl-2H-chromen-6-yl core linked to a heteroarylsulfonamide moiety via a methylene bridge. The N-alkyl substituent was varied to optimize lipophilicity and aqueous solubility. []
Relevance: These compounds share the sulfonamide moiety with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, illustrating the importance of this functional group in conferring biological activity, particularly related to cell growth and proliferation. While the target compound features a quinoline core, these compounds utilize a 2,2-dimethyl-2H-chromen-6-yl core. This comparison suggests that exploring sulfonamides linked to different aromatic or heterocyclic cores could lead to novel compounds with varying biological profiles. []
Compound Description: These compounds are analogs of the 8-quinolinamine, 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol, which has shown efficacy against Leishmania donovani infections in hamsters. This series investigates structural modifications of the terminal piperazine moiety to enhance potency and reduce toxicity. []
Relevance: This series, along with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, exemplifies the use of the 8-methoxyquinoline scaffold in medicinal chemistry. Although the target compound features a sulfonamide group at position 5, this series focuses on the 8-aminoquinoline scaffold with a hexyl linker and a substituted piperazine moiety. Despite these differences, the shared quinoline core and the exploration of structural modifications for improving pharmacological properties highlight the potential of this scaffold for developing new therapeutic agents. []
N-methyl-8-methoxyflindersin and synthetic analogs
Compound Description: N-methyl-8-methoxyflindersin is a naturally occurring quinoline alkaloid isolated from Raputia heptaphylla, exhibiting antiparasitic activity against Leishmania species. Synthetic analogs of this compound were designed and evaluated for their antileishmanial activity both in vitro and in vivo. []
Relevance: N-methyl-8-methoxyflindersin and its synthetic analogs share structural similarities with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide through the presence of the 8-methoxyquinoline core. Although the target compound has a sulfonamide substituent at position 5, this series features a fused pyran ring and various substitutions on the quinoline ring. The investigation of these analogs for antiparasitic activity highlights the potential of exploring diverse modifications to the 8-methoxyquinoline scaffold for developing new therapeutic agents. []
Zinquin ester and Zinquin acid
Compound Description: Zinquin ester [ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate] and Zinquin acid are zinc(II)-specific fluorophores used for studying biological zinc(II). They are synthesized from 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline. []
Relevance: Zinquin ester and Zinquin acid share the quinoline core and sulfonamide moiety with 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide. The target compound features an 8-methoxy substituent, while Zinquin compounds have a 6-methoxy substituent on the quinoline ring. Additionally, the Zinquin compounds include an acetate-based linker at position 6. This structural comparison showcases the use of the quinoline-sulfonamide framework in developing tools for biological research, further emphasizing the versatility of this scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.